1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-
Description
The compound 1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- is an isoindolinone derivative characterized by a bicyclic lactam structure (isoindol-1-one core) substituted with a 3,3-diphenylpropyl chain and a piperidinyl group. The presence of the diphenylpropyl group may enhance lipophilicity and receptor binding affinity, while the piperidinyl moiety could contribute to conformational flexibility and interaction with biological targets .
Properties
CAS No. |
163268-23-3 |
|---|---|
Molecular Formula |
C28H30N2O |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[1-(3,3-diphenylpropyl)piperidin-4-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C28H30N2O/c31-28-27-14-8-7-13-24(27)21-30(28)25-15-18-29(19-16-25)20-17-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,25-26H,15-21H2 |
InChI Key |
ZSOZYBIDCNHWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3C2=O)CCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Reaction Mechanisms
Initial Condensation: Formation of the Phthalimide Intermediate
The synthesis begins with the reaction of 4-amino-1-benzylpiperidine (101 mmol) and phthalic anhydride (101 mmol) under thermal conditions (125°C for 30 minutes). This step yields 2-[1-(phenylmethyl)-4-piperidinyl]-1H-isoindol-1,3(2H)-dione (Compound A) with a 77% yield after purification via flash chromatography (30% ethyl acetate/hexane). The reaction proceeds via nucleophilic acyl substitution, where the primary amine of 4-amino-1-benzylpiperidine attacks the electrophilic carbonyl groups of phthalic anhydride.
Reductive Debenzylation: Generation of the Free Amine
Compound A undergoes reductive debenzylation using zinc dust (438 mmol) in acetic acid under reflux for 18 hours. This step removes the benzyl protecting group, producing 2-(4-piperidinyl)-2,3-dihydro-1H-isoindol-1-one (Compound B) as a colorless oil after workup (dissolution in dichloromethane, washing with sodium bicarbonate, and concentration). The zinc-acetic acid system facilitates selective reduction of the benzyl ether without affecting the phthalimide moiety.
Alkylation with 3,3-Diphenylpropyl Chloride
Compound B is alkylated with 1-chloro-3,3-diphenylpropene (Compound D) in the presence of potassium carbonate (7.94 mmol) in dimethylformamide at 50°C overnight. This yields 2-[1-(3,3-diphenyl-2-propenyl)-4-piperidinyl]-2,3-dihydro-1H-isoindol-1-one (Compound E) with a 63% yield after flash chromatography (3% methanol/dichloromethane). The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile.
Reagents and Reaction Conditions
Catalysts and Solvents
- Zinc dust : Serves as a reducing agent for debenzylation.
- Potassium carbonate : Base for deprotonating the piperidine nitrogen during alkylation.
- Acetic acid and dimethylformamide : Solvents for reductive and alkylation steps, respectively.
Temperature and Time Optimization
- Condensation : 125°C for 30 minutes ensures complete anhydride ring-opening.
- Reduction : Reflux conditions (≈118°C for acetic acid) for 18 hours achieve full debenzylation.
- Alkylation : 50°C overnight balances reaction rate and side-product minimization.
Table 1: Critical Reaction Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Condensation | Phthalic anhydride | Neat | 125°C | 30 min | 77% |
| Debenzylation | Zinc dust, Acetic acid | Acetic acid | Reflux | 18 h | N/A |
| Alkylation | 1-Chloro-3,3-diphenylpropene | DMF | 50°C | Overnight | 63% |
| Salt Formation | HCl/Et₂O | Methanol | RT | N/A | 68% |
Purification and Isolation Techniques
Flash Chromatography
- Stationary phase : Silica gel (230–400 mesh).
- Mobile phase :
- 30% ethyl acetate/hexane for Compound A.
- 3% methanol/dichloromethane for Compound E.
- Elution monitoring : TLC with UV detection at 254 nm.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Melting Point Analysis
- Sharp melting point (237–241°C) indicates high crystalline purity.
Scale-Up Considerations and Yield Optimization
Solvent Selection for Alkylation
- Dimethylformamide (DMF) preferred over lower-polarity solvents (e.g., THF) due to improved solubility of potassium carbonate and intermediates.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoindolinone Derivatives
Key Observations :
- Stability : Compounds with hydroxyl groups (e.g., 6f) exhibit high stability, whereas those with nitroso (e.g., 5415-18-9) or propionyl groups (e.g., 6j) show instability .
- Functional Diversity : Ferrocenyl derivatives (e.g., 6f, 23) introduce redox-active properties, while halogenated analogs (e.g., 5-bromo derivative) may enhance binding specificity .
Key Observations :
- Yield Variability : Methoxylation reactions (e.g., 10f) achieve near-quantitative yields, whereas complex coupling reactions (e.g., compound 24) yield <30% due to steric hindrance .
- Characterization: NMR and HRMS are standard for confirming isoindolinone structures, particularly for verifying substituent regiochemistry .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- Halogen Impact: Iodinated derivatives (e.g., 897958-99-5) exhibit higher density and boiling points compared to non-halogenated analogs .
- Stability: Nitroso-substituted isoindolinones are prone to decomposition, requiring careful storage .
Biological Activity
1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-, is a compound of increasing interest due to its potential biological activities. This compound belongs to the isoindole family and has been studied for its pharmacological properties, particularly in relation to neurodegenerative diseases and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1H-Isoindol-1-one features a unique isoindole framework, which contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O
- Molecular Weight : 278.35 g/mol
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of isoindole derivatives. In particular, the compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease.
- Inhibition Potency : The IC₅₀ values for AChE inhibition were reported as low as 1.12 μM for certain derivatives, indicating strong potential for cognitive enhancement therapies .
Anti-inflammatory and Antibacterial Properties
The isoindole derivatives have also been evaluated for their anti-inflammatory and antibacterial activities. Research indicates that these compounds exhibit significant effects against various bacterial strains and inflammatory pathways.
- Anti-inflammatory Activity : Compounds derived from isoindoline-1,3-dione have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Nootropic Activity
In studies assessing nootropic effects, certain derivatives of 1H-Isoindole-1-one demonstrated improved cognitive function in animal models. For instance:
- Passive Avoidance Test : Compounds structurally related to piracetam showed efficacy in reversing amnesia induced by scopolamine .
Case Study Overview
Several case studies have been conducted to investigate the biological activity of isoindole derivatives:
Detailed Research Findings
- Synthesis and Characterization : The synthesis of various isoindole derivatives has been achieved through straightforward chemical reactions involving phthalic anhydride and piperazine derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structures .
- Molecular Docking Studies : Molecular docking simulations provided insights into the binding interactions of these compounds with target enzymes like AChE, revealing crucial interactions that contribute to their inhibitory effects .
- Pharmacological Evaluation : In vivo studies demonstrated that certain isoindole derivatives not only enhanced cognitive functions but also exhibited muscle relaxant properties at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
